

Application Notes and Protocols for Prednisone-d7 in Preclinical Research

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Compound of Interest

Compound Name: Prednisone-d7

Cat. No.: B13847652

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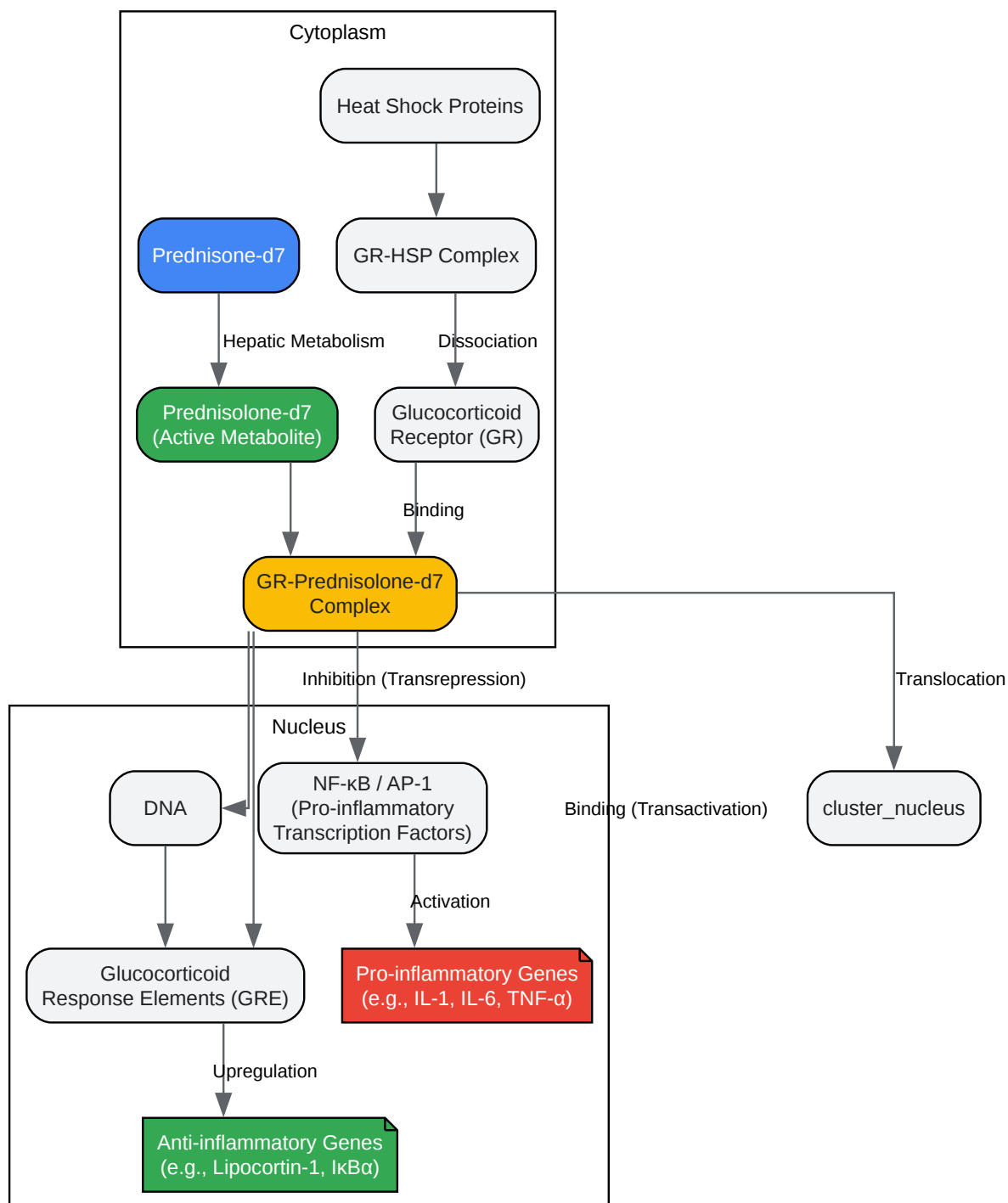
For Researchers, Scientists, and Drug Development Professionals

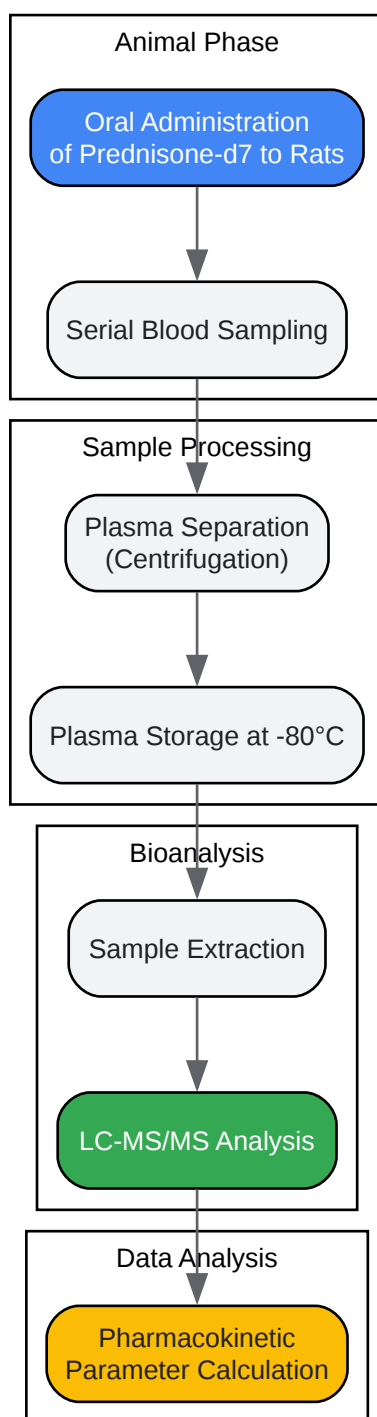
Introduction

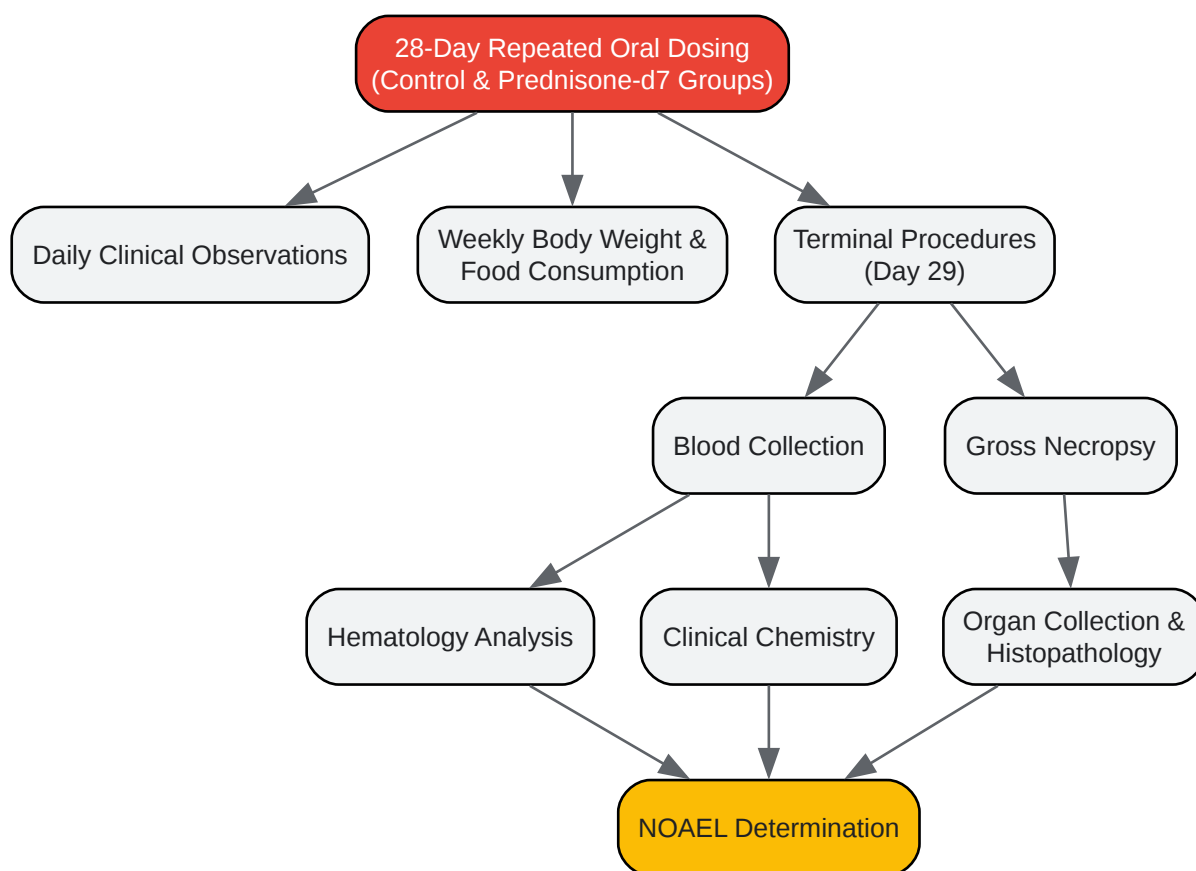
Prednisone-d7 is a deuterated analog of Prednisone, a synthetic corticosteroid widely used for its potent anti-inflammatory and immunosuppressive properties. The incorporation of seven deuterium atoms into the Prednisone molecule provides a stable isotopic label, making it an invaluable tool for preclinical research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies. The increased mass of **Prednisone-d7** allows for its differentiation from endogenous and non-labeled exogenous Prednisone, enabling precise quantification in biological matrices using mass spectrometry. These application notes provide detailed protocols for the use of **Prednisone-d7** in preclinical research settings.

Mechanism of Action

Prednisone is a prodrug that is converted in the liver to its active metabolite, prednisolone.[1] Prednisolone exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[2][3] Upon binding, the GR-prednisolone complex translocates to the nucleus, where it modulates the transcription of a wide range of genes. This leads to the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory proteins, resulting in the suppression of inflammation and the immune response.[3][4]







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